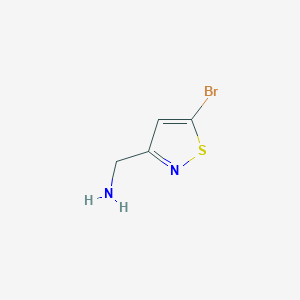

C-(5-Bromo-isothiazol-3-yl)-methylamine

Beschreibung

C-(5-Bromo-isothiazol-3-yl)-methylamine is a heterocyclic amine derivative featuring a 5-bromo-substituted isothiazole ring. Isothiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

IUPAC Name |

(5-bromo-1,2-thiazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c5-4-1-3(2-6)7-8-4/h1H,2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLALXUHRBYFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of C-(5-Bromo-isothiazol-3-yl)-methylamine typically involves the bromination of isothiazole followed by the introduction of a methylamine group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of C-(5-Bromo-isothiazol-3-yl)-methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: C-(5-Bromo-isothiazol-3-yl)-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of azide or cyanide derivatives.

Wissenschaftliche Forschungsanwendungen

C-(5-Bromo-isothiazol-3-yl)-methylamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.

Medicine: Explored for its potential therapeutic effects. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials. It may be used in the formulation of agrochemicals or as a component in polymer synthesis.

Wirkmechanismus

The mechanism of action of C-(5-Bromo-isothiazol-3-yl)-methylamine involves its interaction with specific molecular targets. The bromine atom and isothiazole ring contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with nucleophilic residues.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Heterocycle Effects

The compound’s structure can be compared to three key analogs:

- C-[3-(4-Bromo-3-methyl-phenyl)-isoxazol-5-yl]-methylamine (): This compound replaces the isothiazole ring with an isoxazole (oxygen instead of sulfur at position 2) and introduces a 4-bromo-3-methyl-phenyl group.

- 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (): This benzoxazole-oxadiazole hybrid features bromine on a phenyl ring. The benzoxazole system may confer greater thermal stability compared to isothiazoles due to extended conjugation .

- Isoxazolyl benzimidazoles (): These compounds highlight the role of fused heterocycles in modulating electronic properties. The absence of sulfur in these systems may reduce metabolic stability compared to isothiazole derivatives .

Spectroscopic Characteristics

Key spectroscopic comparisons:

*Inferred from brominated analogs in and . The C-Br stretch in isothiazole may shift slightly due to ring electronegativity differences compared to benzoxazole .

Biologische Aktivität

C-(5-Bromo-isothiazol-3-yl)-methylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article synthesizes current findings on its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

C-(5-Bromo-isothiazol-3-yl)-methylamine features a brominated isothiazole core, which is known for its reactivity and ability to interact with biological molecules. The presence of the methylamine group enhances its solubility and potential bioactivity.

Antimicrobial Properties

Research indicates that C-(5-Bromo-isothiazol-3-yl)-methylamine may exhibit significant antimicrobial and antifungal properties. A study highlighted its potential as a bioactive molecule suitable for drug development targeting various pathogens. Preliminary tests have shown that it can inhibit the growth of several microbial strains, suggesting its utility in treating infections.

The mechanism of action involves the compound's ability to form covalent bonds with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine atom and isothiazole ring contribute to its reactivity, allowing it to bind effectively to nucleophilic residues in proteins.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals unique properties:

| Compound Name | Key Features | Antimicrobial Activity |

|---|---|---|

| C-(5-Bromo-isothiazol-3-yl)-methylamine | Contains both bromine and methylamine groups | Significant |

| 5-Bromo-isothiazole | Lacks methylamine; lower reactivity | Moderate |

| Isothiazole-3-methylamine | Similar structure without bromine | Limited |

| 5-Chloro-isothiazol-3-yl-methylamine | Chlorine instead of bromine; altered properties | Varies |

The unique combination of the bromine atom and methylamine group in C-(5-Bromo-isothiazol-3-yl)-methylamine imparts distinct chemical and biological properties that enhance its effectiveness as a bioactive agent.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, C-(5-Bromo-isothiazol-3-yl)-methylamine was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that demonstrated its potency against resistant strains, positioning it as a candidate for further pharmaceutical development.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of the compound. The results showed that while it exhibited antimicrobial activity, it also maintained a favorable toxicity profile, with minimal adverse effects on normal cells at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.